molecular formula C11H14N2O3 B13213221 Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate

Cat. No.: B13213221
M. Wt: 222.24 g/mol
InChI Key: MHGAXIHKMSJFPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a synthetic organic compound featuring a methyl ester backbone, a formamido linker, and a 4-(aminomethyl)phenyl substituent.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3,(H,13,15)

InChI Key

MHGAXIHKMSJFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride is a chemical compound used in scientific research with a molecular formula of C11H14N2O3C_{11}H_{14}N_2O_3 and a molecular weight of 258.7 g/mol. The compound is notable for its structure, which features an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and a useful reagent in biochemical research. It is often utilized in various applications across chemistry, biology, and medicine due to its reactive functional groups and ability to interact with biological targets.

Applications

This compound hydrochloride has diverse applications:

  • Organic Synthesis: It serves as a crucial building block in synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
  • Biochemical Research: The compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in therapeutic areas where enzyme inhibition is beneficial.
  • Drug Development: Due to its potential to interact with various biological molecules, it can be explored in developing new therapeutic agents.

Research Findings

Research on this compound hydrochloride has shown its potential to interact with various biological molecules. However, there is no current information available regarding the mechanism of action of this compound in biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and affecting cellular pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Functional Group Effects

Table 1: Structural Comparison of Key Analogs
Compound Name / ID (Evidence Source) Key Substituents/Modifications Functional Implications
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate (Target) 4-(Aminomethyl)phenyl, methyl ester Hydrophilicity from -NH2; potential H-bonding
Methyl 2-{[4-(tetramethyl-dioxaborolane)phenyl]formamido}acetate 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Boron-containing group for Suzuki couplings
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid 4-(Methylsulfamoyl)phenyl, carboxylic acid Enhanced acidity; sulfonamide bioactivity
Methyl 2-{[(2-furyl)(pyrazolyl)methyl]amino}acetate Furyl, pyrazolone rings Steric bulk; intramolecular H-bonding
Methyl 2-(4-hydroxyphenyl)acetate 4-Hydroxyphenyl Phenolic -OH; potential antioxidant activity
Methyl 2-[4-(isoprenyloxy)phenyl]acetate 4-(E-4-hydroxy-3-methylbut-2-enoxy)phenyl Lipophilic side chain; membrane interaction
Key Observations:
  • Aminomethyl vs. Boron Groups: The tetramethyl-dioxaborolane substituent in introduces boron, enabling applications in cross-coupling reactions, whereas the aminomethyl group in the target compound may enhance solubility and serve as a site for further functionalization (e.g., conjugation).
  • Ester vs. Acid : The carboxylic acid derivative in (2-{[4-(methylsulfamoyl)phenyl]formamido}acetic acid) has higher polarity and acidity compared to the methyl ester in the target compound, which may influence pharmacokinetic properties like absorption.
  • Aromatic vs.

Physicochemical and Structural Properties

Table 2: Crystallographic and Spectroscopic Data
Compound (Source) Crystallographic Features Spectroscopic Data (NMR/MS)
Target Compound Not reported in evidence Likely similar to (NMR for formamido)
Methyl 2-{[(2-furyl)(pyrazolyl)methyl]amino}acetate P1 space group; C–H···O H-bonding network 1H/13C NMR confirmed intramolecular H-bonding
Methyl 2-(4-hydroxyphenyl)acetate No crystal data; MS confirmed molecular weight MS: m/z 180.1 [M+H]+; NMR: δ 6.8–7.2 (aromatic)
Key Observations:
  • The target compound’s formamido group is expected to show characteristic NMR peaks (e.g., δ 8–9 ppm for formamide protons), as seen in analogs like .
Key Observations:
  • Structural modifications significantly impact bioactivity. For example, the inactive methyl 2-(4-hydroxyphenyl)acetate contrasts with active (Z/E)-N-(4-hydroxystyryl)formamides , highlighting the importance of substituent positioning and electronic effects.
  • The target compound’s aminomethyl group could improve interactions with biological targets (e.g., enzymes or receptors) compared to non-polar analogs.

Biological Activity

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 220.21 g/mol
  • IUPAC Name : this compound

This compound features an amine group that contributes to its biological activity, particularly in enzyme inhibition and antitumor effects.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against specific enzymes. In particular, it has been studied for its effects on:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate metabolism pathway, and inhibitors like this compound can serve as potential therapeutic agents against cancer and bacterial infections. The compound's structural modifications enhance its binding affinity to DHFR, resulting in increased inhibitory potency .

Antitumor Activity

Several studies have reported the antitumor effects of this compound. For instance:

  • Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting its potential as an adjunct therapy in cancer treatment .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Combination Therapy in Colon Cancer :
    • Objective : Assess the effectiveness of this compound in combination with doxorubicin.
    • Results : Enhanced apoptosis rates were observed when used in conjunction with doxorubicin, supporting its role as a potential combination therapy agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes like DHFR, it disrupts critical metabolic pathways necessary for cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, preventing cancer cells from dividing and growing.

Research Findings Summary Table

Study FocusKey FindingsReference
DHFR InhibitionSignificant binding affinity; potential anticancer agent
Antitumor ActivityInduced apoptosis in breast cancer cells (IC50 values reported)
Combination TherapyEnhanced efficacy when combined with doxorubicin

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